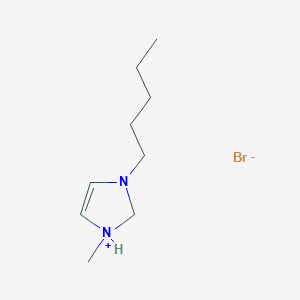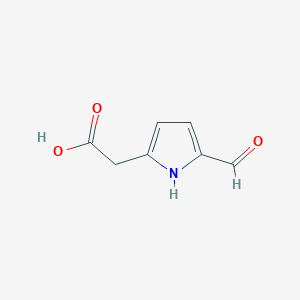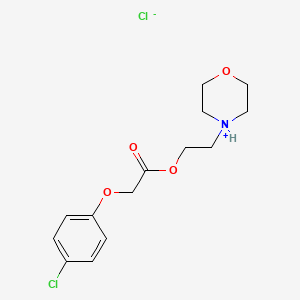
acridine-9-carboxamide
Übersicht
Beschreibung
acridine-9-carboxamide is a compound belonging to the acridine family, characterized by its tricyclic structure. It has garnered significant attention due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The compound is known for its ability to intercalate into DNA, thereby disrupting various cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acridine-9-carboxamide typically involves the reaction of acridine derivatives with carboxylic acid derivatives. One common method includes the condensation of acridine with a carboxylic acid chloride in the presence of a base, such as pyridine, to form the carboxamide linkage . Another method involves the use of amines to react with acridine carboxylic acids under dehydrating conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: acridine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Acridine N-oxides.
Reduction: Aminoacridines.
Substitution: Halogenated or nitrated acridines.
Wissenschaftliche Forschungsanwendungen
acridine-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various acridine derivatives.
Biology: Acts as a DNA intercalator, useful in studying DNA-protein interactions.
Medicine: Investigated for its antitumor properties, particularly in inhibiting topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The primary mechanism of action of acridine-9-carboxamide involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. This intercalation also affects the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication . The compound’s ability to form stable complexes with DNA makes it a potent antitumor agent.
Vergleich Mit ähnlichen Verbindungen
Amsacrine: Another acridine derivative used as an antitumor agent.
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide): Known for its topoisomerase inhibition properties.
Uniqueness: acridine-9-carboxamide stands out due to its specific structural features that enhance its DNA intercalation ability. The presence of the carboxamide group allows for additional hydrogen bonding interactions with DNA, increasing its binding affinity and specificity .
Eigenschaften
IUPAC Name |
acridine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFNAVMTMIICEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287160 | |
| Record name | 9-Acridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35417-96-0 | |
| Record name | 9-Acridinecarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Methoxybenzamido)-N-[3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B1655304.png)


![1-Benzyl-1-azoniabicyclo[2.2.2]octan-3-ol;chloride](/img/structure/B1655309.png)



![N,N-Dimethyl-4-[(E)-2-(1-methyl-4,6-diphenylpyridin-1-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B1655315.png)
![5-{[(2,4-dichlorophenyl)methyl]sulfonyl}-3-nitro-1H-1,2,4-triazole](/img/structure/B1655316.png)


